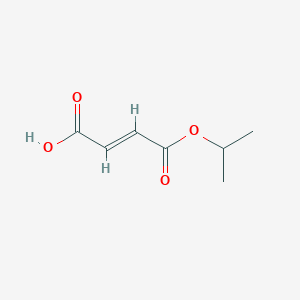

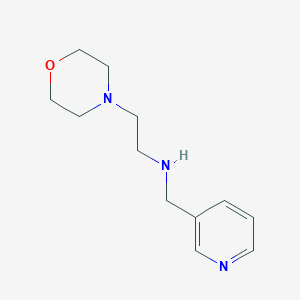

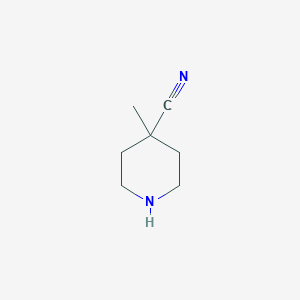

![molecular formula C15H15N3O2 B3023178 N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide CAS No. 1071400-41-3](/img/structure/B3023178.png)

N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, as seen in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide, where 3-aminophenol was acylated with 4-methoxybenzoyl chloride . Similarly, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . These methods suggest that the synthesis of "N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide" could potentially be achieved through a similar acylation of an appropriate hydrazine derivative with a 3-methylbenzoyl chloride.

Molecular Structure Analysis

The molecular structures of benzamide derivatives are often characterized by strong intermolecular hydrogen bonding, as seen in the case of N-phenyl-2-nitrobenzamide, which forms chains along the b axis through hydrogen bonds . The crystal structure of m-methylbenzamide also shows molecules connected by NH-O hydrogen bonds, forming dimers linked into endless chains . These findings suggest that "N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide" may also exhibit significant hydrogen bonding in its crystal structure.

Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions. For instance, N,N-dimethylbenzamide diethylmercaptole reacts with hydrazines to give corresponding α-dimethylaminobenzylidene derivatives . The microsomal demethylation of N,N-dimethylbenzamides involves the formation of N-methylbenzamides and formaldehyde . These studies indicate that "N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide" could also undergo similar reactions, potentially forming hydrazide or aminobenzylidene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the crystal structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide shows the carbonyl and thiocarbonyl moieties pointing in approximately opposite directions, which could affect its reactivity . The molecular modeling and crystallographic studies of N-phenylbenzamide anticonvulsants reveal that active compounds adopt a consistent conformation that facilitates hydrogen bonding . These insights suggest that the physical and chemical properties of "N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide" would be influenced by its ability to form hydrogen bonds and its molecular conformation.

Scientific Research Applications

Synthetic Precursor in Heterocyclic Compound Synthesis N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide serves as a versatile precursor in synthesizing a wide array of heterocyclic compounds such as pyrazoles, fused pyranopyrazoles, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These compounds are synthesized using the phenyl ring of 3-phenyl sydnone. These phenylsydnones, after spectroscopic characterization, displayed substantial fungicidal activities, indicating their potential in pharmaceutical and agricultural applications (Jogul et al., 2009).

Enzyme Inhibition and Antioxidant Potential Derivatives of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide have been synthesized and screened for their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Certain synthesized compounds demonstrated high inhibition percentages against these enzymes. Molecular docking studies were performed to elucidate the potential binding modes of these compounds. Additionally, these compounds showed significant antioxidant potential, showcasing their potential therapeutic applications (Kausar et al., 2019).

Antibacterial and Antifungal Screening Derivatives of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide have been synthesized and subjected to in vitro antibacterial screening against both Gram-positive and Gram-negative bacteria. Additionally, they were tested for their inhibitory action against various fungal strains. These studies revealed the potential of these compounds in microbial disease treatment, particularly against bacterial and fungal infections (Desai et al., 2013).

Carbonic Anhydrase Inhibitors A series of derivatives of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide were synthesized and evaluated as inhibitors of both α- and β-class carbonic anhydrases from various species, including humans and pathogenic bacteria. These studies found several potent, sometimes isoform-selective inhibitors, indicating the compound's potential in medicinal chemistry applications (Güzel et al., 2010).

Antitubercular and Antimicrobial Agents Certain derivatives of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide exhibited significant antitubercular activity against Mycobacterium tuberculosis and showed antimicrobial activity against various microorganisms, suggesting their potential as potent antitubercular and antimicrobial agents (Vasoya et al., 2005).

properties

IUPAC Name |

N-[3-(hydrazinecarbonyl)phenyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10-4-2-5-11(8-10)14(19)17-13-7-3-6-12(9-13)15(20)18-16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWOGFBYRMAIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

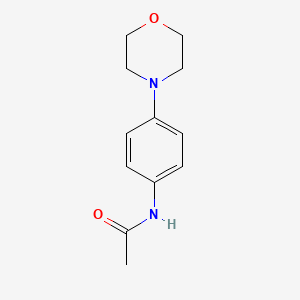

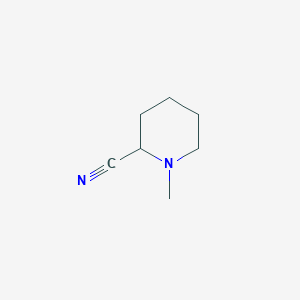

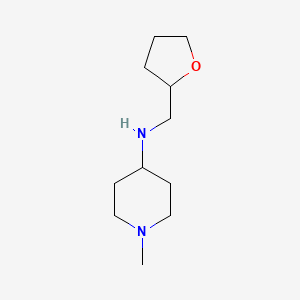

![2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3023105.png)

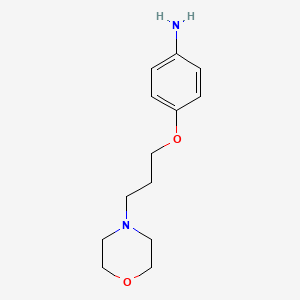

![4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3023109.png)